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Introduction

NAB-14 is a potent, selective, and orally active non-competitive negative allosteric modulator
(NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GIuUN2C or GIuN2D subunits.
[1][2] With over 800-fold selectivity for GIuN2C/2D-containing receptors over those with GIuUN2A
and GluN2B subunits, NAB-14 serves as a valuable pharmacological tool for dissecting the
physiological and pathological roles of these specific NMDA receptor subtypes.[1][2] These
application notes provide detailed protocols for utilizing NAB-14 in various electrophysiological
experiments to characterize its effects on neuronal and synaptic function.

Mechanism of Action: NAB-14 acts as a hon-competitive antagonist, meaning it does not
compete with glutamate or glycine for their binding sites.[3] Evidence suggests its binding site
resides within the M1 transmembrane helix of the GIuN2D subunit. By binding to this allosteric
site, NAB-14 reduces the channel's open probability and ion flow in response to agonist
binding, thereby inhibiting NMDA receptor function.

Data Presentation

The following tables summarize the quantitative data regarding the selectivity and potency of
NAB-14 from various electrophysiological studies.

Table 1: Potency of NAB-14 on Recombinant NMDA Receptor Subtypes
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Receptor Subtype ICs0 (NM) Experimental System
GIuN1/GIuN2D 580 Mammalian cells
GIuN1/GIluN2A > 500,000 Xenopus oocytes
GIuN1/GluN2B > 500,000 Xenopus oocytes
GIuN1/GluN2C Similar to GIuN2D Xenopus oocytes

Data sourced from references.

Table 2: Selectivity of NAB-14 against other lonotropic Glutamate Receptors

Receptor % Control Response (at 20 pM NAB-14)
AMPA (GluA1) 101 +2.8
AMPA (GluA2) 101+1.9
Kainate (GluK?2) 101 +3.2

Data sourced from reference.

Table 3: Effect of NAB-14 on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal

Interneurons
Parameter Control NAB-14 (10 pM) % of Control
Peak EPSC Amplitude - - 59+9.9
Charge Transfer - - 63 +£9.7
Weighted Tau () of 150 £ 12 101 +£14 ~67

Deactivation (ms)

Data sourced from reference.

Experimental Protocols
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Here, we provide detailed protocols for two common electrophysiological techniques used to
study the effects of NAB-14: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes and
Whole-Cell Patch Clamp recordings from cultured neurons or brain slices.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in
Xenopus Oocytes

This protocol is ideal for characterizing the potency and selectivity of NAB-14 on specific,
exogenously expressed NMDA receptor subtypes.

1. Oocyte Preparation and cRNA Injection:
e Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

o Prepare cRNAs for the desired GIuN1 and GIuN2 subunits (e.g., GIuN1, GIuN2A, GIuN2B,
GIuN2C, GIuN2D) from linearized cDNA templates.

* Inject oocytes with a mixture of GIuN1 and the desired GIuN2 subunit cRNA (typically 5-50
ng per oocyte).

 Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with
antibiotics.

2. Recording Solutions:

e Recording Solution (ND96): 96 mM NaCl, 2 mM KClI, 1.8 mM CaClz, 1 mM MgClz, 5 mM
HEPES, pH adjusted to 7.4 with NaOH.

e Agonist Solution: Recording solution supplemented with 100 uM glutamate and 30 uM
glycine.

* NAB-14 Solutions: Prepare a stock solution of NAB-14 in DMSO. On the day of the
experiment, dilute the stock solution into the agonist solution to achieve the desired final
concentrations. Ensure the final DMSO concentration is low (<0.1%) and consistent across
all conditions.

3. Electrophysiological Recording:
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» Place an oocyte in the recording chamber and perfuse with the recording solution.

e Impale the oocyte with two microelectrodes (filled with 3 M KCI, resistance 0.5-2 MQ), one
for voltage clamping and one for current recording.

» Clamp the oocyte membrane potential at a holding potential of -70 mV.
o Establish a stable baseline current in the recording solution.
o Apply the agonist solution to elicit a maximal NMDA receptor-mediated current (I_max).

o To determine the ICso, co-apply the agonist solution containing increasing concentrations of
NAB-14. Allow the current to reach a steady state at each concentration.

e Wash out the drug with the agonist solution to ensure reversibility.
4. Data Analysis:

o Measure the peak or steady-state current amplitude in the presence of each NAB-14
concentration.

o Normalize the current responses to the maximal current (I_max) obtained in the absence of
NAB-14.

¢ Plot the normalized current as a function of the NAB-14 concentration and fit the data with a
Hill equation to determine the ICso and Hill coefficient.

Protocol 2: Whole-Cell Patch Clamp from Cultured
Neurons or Brain Slices

This protocol allows for the investigation of NAB-14's effects on native NMDA receptors and
synaptic transmission.

1. Preparation:

e Cultured Neurons: Plate primary neurons (e.g., hippocampal or cortical neurons) on
coverslips and culture for an appropriate duration (e.g., 10-14 days in vitro).
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Brain Slices: Prepare acute brain slices (e.g., 300 um thick) from rodents using a vibratome
in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour in
oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.

. Recording Solutions:

Artificial Cerebrospinal Fluid (aCSF): 124 mM NacCl, 2.5 mM KCI, 1.25 mM NaHzPOas, 24 mM
NaHCOs, 5 mM HEPES, 12.5 mM glucose, 2 mM MgSOa4, 2 mM CaClz. Bubble with 95%
02/5% CO:a.

Internal Solution (for recording NMDA receptor currents): 130 mM Cs-gluconate, 10 mM
HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314 (to block voltage-
gated sodium channels), pH adjusted to 7.3 with CsOH.

NAB-14 Application: Dilute the NAB-14 stock solution in aCSF to the desired final
concentration. Apply via bath perfusion.

. Electrophysiological Recording:

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the
microscope stage and continuously perfuse with oxygenated aCSF.

Identify a neuron for recording using infrared differential interference contrast (IR-DIC)
microscopy.

Pull patch pipettes from borosilicate glass (3-5 MQ resistance) and fill with the internal
solution.

Approach the selected neuron and form a giga-ohm seal (>1 GQ) between the pipette tip
and the cell membrane.

Rupture the membrane to achieve the whole-cell configuration.

Clamp the neuron at a holding potential of -70 mV. To study NMDA receptor-mediated
currents in isolation, the holding potential can be depolarized to +40 mV to relieve the
magnesium block, or experiments can be performed in Mg2*-free aCSF.
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e To record synaptic currents (EPSCs), place a stimulating electrode near the recorded neuron
to evoke neurotransmitter release.

e Record baseline NMDA receptor-mediated currents or EPSCs in the absence of NAB-14. To
isolate NMDA receptor currents, other synaptic inputs can be blocked pharmacologically
(e.g., with CNQX for AMPA/kainate receptors and picrotoxin for GABA-A receptors).

o Bath apply NAB-14 at the desired concentration and record the effect on the NMDA
receptor-mediated currents or EPSCs.

e Wash out the drug to observe recovery.

4. Data Analysis:

o Measure the amplitude, decay kinetics, and charge transfer of the recorded currents.
o Compare the parameters before, during, and after NAB-14 application.

» Statistical analysis (e.g., paired t-test or ANOVA) can be used to determine the significance
of the observed effects.

Visualizations

The following diagrams illustrate the signaling pathway of NMDA receptors and a typical
experimental workflow for studying NAB-14.
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Click to download full resolution via product page

Fig. 1: Simplified signaling pathway of GIluN2C/D-containing NMDA receptors and the inhibitory
action of NAB-14.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b609391?utm_src=pdf-body-img
https://www.benchchem.com/product/b609391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

Solution Preparation

Cell/Slice Preparation (aCSF, Internal, NAB-14)

Whole-Cell Patch Clamp

Record Baseline
NMDA Currents/EPSCs

Bath Apply NAB-14

Washout

Anav,ysis

Data Acquisition

l

Measure Current Parameters
(Amplitude, Kinetics)

l

Statistical Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b609391?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Fig. 2: General experimental workflow for studying the effects of NAB-14 using whole-cell
patch clamp electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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